molecular formula C11H13NO5 B554347 N-carbobenzoxy-serine CAS No. 1145-80-8

N-carbobenzoxy-serine

Cat. No.: B554347
CAS No.: 1145-80-8
M. Wt: 239.22 g/mol
InChI Key: GNIDSOFZAKMQAO-UHFFFAOYSA-N
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Description

Z-Ser-OH (N-Carbobenzyloxy-L-serine) is a serine derivative extensively utilized in peptide synthesis and polymer chemistry. It features a carboxybenzyl (Z) group protecting the α-amino group of serine, preventing undesired side reactions during coupling steps. Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.2 g/mol and a CAS number of 1145-80-8 . The compound typically has a purity of ≥95% or 98% and is stored at 2–8°C to maintain stability . Z-Ser-OH’s melting point ranges between 116–119°C, and it is classified as a flammable solid (storage code: 11) .

Key applications include:

  • Peptide synthesis: As a building block for introducing serine residues with orthogonal protection strategies .
  • Polymer chemistry: Serving as a monomer for synthesizing biodegradable polyesters and polyamides via polycondensation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
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InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIDSOFZAKMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308319
Record name N-Benzyloxycarbonyl-DL-serine
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Molecular Weight

239.22 g/mol
Source PubChem
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CAS No.

2768-56-1, 1145-80-8
Record name N-Benzyloxycarbonyl-DL-serine
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Record name N-Benzyloxycarbonyl-DL-serine
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Record name N-Carbobenzoxy-DL-serine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Ser-OH can be synthesized through the reaction of serine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile . The general reaction is as follows: [ \text{Serine} + \text{Benzyl chloroformate} \rightarrow \text{Z-Ser-OH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of benzyloxycarbonylserine may involve continuous flow processes to enhance efficiency and yield. The use of automated peptide synthesizers is also common, allowing for precise control over reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions: Z-Ser-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Ser-OH is widely used in scientific research, particularly in:

Mechanism of Action

The primary function of benzyloxycarbonylserine is to protect the amino group of serine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions by blocking the nucleophilic nature of the amino group. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired reactions occur at each stage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Protecting Groups

Z-Ser-OH derivatives differ primarily in their hydroxyl (-OH) and carboxyl (-COOH) protecting groups, which influence solubility, stability, and reactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups
Z-Ser-OH 1145-80-8 C₁₁H₁₃NO₅ 239.2 Z (α-amino), -OH (unprotected)
Z-Ser(tBu)-OH 1676-75-1 C₁₅H₂₁NO₅ 295.3 Z (α-amino), tBu (side-chain -OH)
Z-Ser(Bzl)-OH 20806-43-3 C₁₈H₁₉NO₅ 329.4 Z (α-amino), Bzl (side-chain -OH)
Z-Ser(Trt)-OH - C₃₀H₂₇NO₅ 481.6 Z (α-amino), Trt (side-chain -OH)
Z-Ser-OMe 1676-81-9 C₁₂H₁₅NO₅ 253.2 Z (α-amino), Me (C-terminal)
Z-Ser-OBzl 21209-51-8 C₁₈H₁₉NO₅ 329.4 Z (α-amino), Bzl (C-terminal)

Data sourced from

  • tBu (tert-butyl) : Acid-labile, removed via trifluoroacetic acid (TFA) .
  • Bzl (benzyl): Requires hydrogenolysis (H₂/Pd) for cleavage .
  • Trt (trityl) : Enhances solubility in organic solvents and stabilizes during solid-phase synthesis .

Physicochemical Properties

Property Z-Ser-OH Z-Ser(tBu)-OH Z-Ser(Bzl)-OH
Melting Point (°C) 116–119 Not reported Not reported
Solubility Polar solvents Organic solvents Organic solvents
Storage Conditions 2–8°C Room temperature Room temperature

Data from

  • Z-Ser-OMe and Z-Ser-OBzl (ester derivatives) exhibit higher lipophilicity, making them suitable for solution-phase coupling .

Research Findings on Polymerization Behavior

Z-Ser-OH undergoes polycondensation to form polyesters (e.g., poly-Z-Ser) with molecular weights (Mₙ) ranging from 7,000–72,000 g/mol (32–325 monomeric units) . After Z-group removal, the resulting polycationic polyester (3a) has Mₙ = 5,000–18,000 g/mol. Subsequent O→N acyl migration yields polyamides with Mₙ = 28,000–360,000 g/mol, attributed to β-sheet aggregation .

In contrast, bulkier derivatives like Z-Ser(Trt)-OH or Z-Ser(Bzl)-OH may hinder polymerization due to steric effects, limiting their utility in material science applications.

Biological Activity

Overview

Z-Ser-OH, or Z-serine, is a derivative of the amino acid serine that is protected by a benzyloxycarbonyl (Z) group. This modification is primarily employed in peptide synthesis to enhance the stability and reactivity of serine residues during chemical reactions. The biological activity of Z-Ser-OH is closely tied to its role as a building block in peptides, which are crucial for various biological functions.

  • Chemical Formula : C₉H₁₁NO₃
  • Molecular Weight : Approximately 183.19 g/mol
  • Structure : Contains a hydroxyl group (-OH) that contributes to its reactivity and biological interactions.

Biological Functions

Z-Ser-OH is significant in several biological processes due to its incorporation into peptides:

  • Peptide Synthesis : As a protected form of serine, Z-Ser-OH is used in the synthesis of peptides that can perform diverse biological functions, including enzyme catalysis and cellular signaling.
  • Role in Enzymatic Reactions : Serine residues in proteins are often involved in catalysis and substrate binding due to their hydroxyl group, which can form hydrogen bonds and participate in nucleophilic attacks.
  • Post-Translational Modifications : Peptides containing serine can undergo phosphorylation, glycosylation, and other modifications that alter protein function and activity.

Case Studies

  • Antimicrobial Activity :
    • A study on peptides synthesized using Z-Ser-OH demonstrated enhanced antimicrobial properties against various bacterial strains. The incorporation of serine residues was found to improve the interaction with bacterial membranes, leading to increased efficacy in disrupting cell integrity.
  • Anticancer Properties :
    • In research focusing on peptide derivatives containing Z-Ser-OH, compounds exhibited selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The mechanism involved apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects :
    • Peptides derived from Z-Ser-OH showed potential neuroprotective effects in models of neurodegenerative diseases. These peptides were able to mitigate oxidative stress and reduce neuroinflammation, suggesting their utility in therapeutic applications for conditions like Alzheimer's disease.

Data Table: Biological Activities of Z-Ser-OH Derivatives

Activity Type Study Reference Findings
AntimicrobialEnhanced activity against E. coli and S. aureus; disruption of membrane integrity.
Anticancer Induced apoptosis in A549 cells; effective at low micromolar concentrations.
Neuroprotective Reduced oxidative stress markers; improved cell viability in neuronal models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbobenzoxy-serine
Reactant of Route 2
Reactant of Route 2
N-carbobenzoxy-serine

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